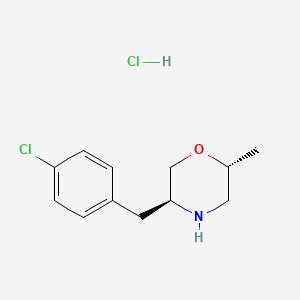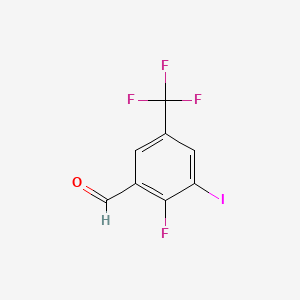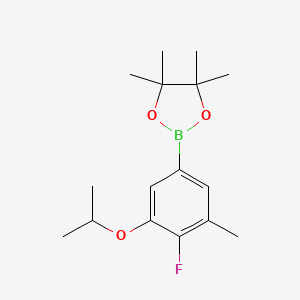
2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with fluoro, isopropoxy, and methyl groups.
Vorbereitungsmethoden
The synthesis of 2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-isopropoxy-5-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions and may require a catalyst to proceed efficiently. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters and boronic acids, such as:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Isopropoxyphenylboronic acid
- 5-Methylphenylboronic acid
Compared to these compounds, this compound offers unique reactivity and selectivity due to the presence of multiple substituents on the phenyl ring, which can influence its electronic and steric properties .
Eigenschaften
Molekularformel |
C16H24BFO3 |
|---|---|
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
2-(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BFO3/c1-10(2)19-13-9-12(8-11(3)14(13)18)17-20-15(4,5)16(6,7)21-17/h8-10H,1-7H3 |
InChI-Schlüssel |
KDJOUPPTPAWUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC(C)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
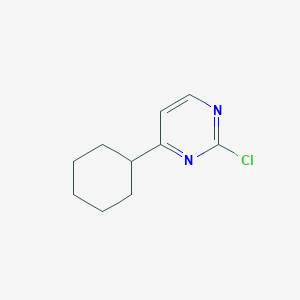
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
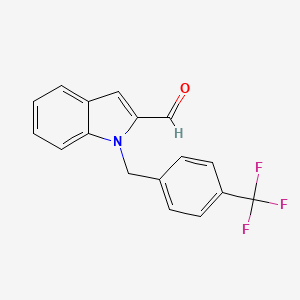

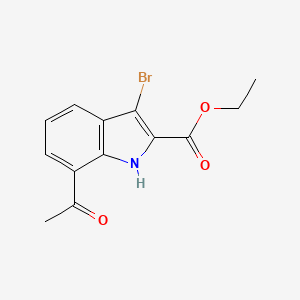
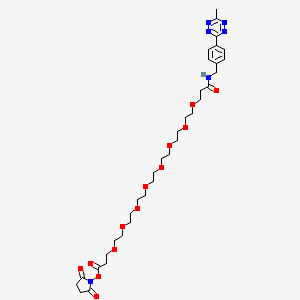

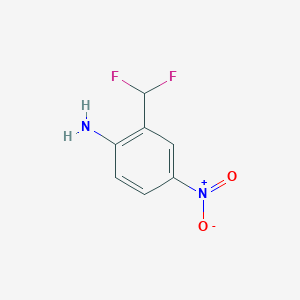
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
